molecular formula C17H13FN2O3S B2580139 2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide CAS No. 929372-53-2

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide

Cat. No. B2580139
CAS RN: 929372-53-2
M. Wt: 344.36
InChI Key: PWFNRVWAJURZKR-UHFFFAOYSA-N
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Description

This compound is a thiazolidinedione with a fluorophenyl group attached. Thiazolidinediones are a class of compounds that have been studied for their potential in treating diabetes . The fluorophenyl group is a common feature in many pharmaceuticals, as the fluorine atom can enhance the biological activity and metabolic stability of the compound .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidinedione ring, which is a five-membered ring containing three carbon atoms, a nitrogen atom, and a sulfur atom. It also has a fluorophenyl group attached, which consists of a six-membered carbon ring (a phenyl group) with a fluorine atom attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of functional groups. Factors such as polarity, solubility, melting point, and boiling point would be influenced by these characteristics .

Scientific Research Applications

Anticancer and Neuroprotective Activities

  • A derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), exhibited significant anticancer activity against various cancer cell lines, including medulloblastoma/rhabdosarcoma, neuroblastoma, and glioma. Additionally, it demonstrated neuroprotective activity in neuronal cultures exposed to neurotoxic agents (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Anti-inflammatory Activity

  • Novel derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide showed significant anti-inflammatory activity (Sunder & Maleraju, 2013).

Antihistamine and Anti-inflammatory Properties

  • 3,3'(1,2-ethanediyl)bis [2-aryl-4-thiazolidinone] compounds, including fluorophenyl derivatives, were found to be effective as anti-histamine, anti-inflammatory, analgesic, and antipyretic agents (Vigorita et al., 1988).

Antimicrobial and Antifungal Activities

  • Certain derivatives demonstrated promising antimicrobial and antifungal activities, making them potential candidates for treating various bacterial and fungal infections (Gouda et al., 2010).

Hypoglycemic Activity

  • Novel 2, 4-thiazolidinedione derivatives showed promising hypoglycemic activity in animal models, indicating potential applications in diabetes treatment (Nikalje, Deshp, & Une, 2012).

Antioxidant Activity

  • 4-Fluorobenzaldehyde derivatives of 2-(4-fluorophenyl)thiazolidin-4-one exhibited notable antioxidant activities (El Nezhawy et al., 2009).

Cytotoxic and QSAR Study

  • (2Z,5Z) 2-[(5-Arylidene-4-oxo-3-phenyl)-thiazolidin-2-ylidine]-2-cyano-N-arylacetamides showed promising antitumor properties against various cancer cell lines (George, 2012).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some thiazolidinediones are used as insulin sensitizers in the treatment of diabetes. They work by activating the peroxisome proliferator-activated receptor gamma (PPARγ), a receptor that plays a crucial role in the regulation of insulin sensitivity .

Future Directions

The future directions for this compound would likely depend on its biological activity and potential therapeutic uses. If it shows promise in preclinical studies, it could be further developed and eventually tested in clinical trials .

properties

IUPAC Name

2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O3S/c18-11-6-8-13(9-7-11)20-16(22)14(24-17(20)23)10-15(21)19-12-4-2-1-3-5-12/h1-9,14H,10H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWFNRVWAJURZKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)S2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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